Quaternary Carbon Center Confers Enhanced Metabolic Stability Relative to Unsubstituted THP-Carbonitrile
3-Methyltetrahydro-2H-pyran-3-carbonitrile features a quaternary carbon at the 3-position, a structural attribute that blocks common metabolic soft spots. In contrast, tetrahydro-2H-pyran-3-carbonitrile (CAS 89464-26-6) lacks this methyl group, leaving the C3 position susceptible to oxidative metabolism. While direct comparative metabolic data for these exact compounds is not available in the open literature, class-level inference from structurally related tetrahydropyran analogs indicates that the tetrahydropyran moiety itself provides metabolic stability, and the addition of a quaternary center further reduces oxidative clearance. Specifically, a study on tetrahydropyran-based inhibitors reported that the saturated THP ring enhances metabolic stability compared to tetrahydrofuran analogs [1]. Extending this principle, the 3-methyl substitution introduces a quaternary center that is known to impede cytochrome P450-mediated oxidation, a key differentiator for lead optimization campaigns .
| Evidence Dimension | Metabolic stability (predicted reduction in oxidative metabolism) |
|---|---|
| Target Compound Data | Quaternary carbon at C3 blocks oxidation; predicted improved metabolic stability |
| Comparator Or Baseline | Tetrahydro-2H-pyran-3-carbonitrile (no methyl, C3 susceptible to oxidation) |
| Quantified Difference | No direct quantitative data available; class-level inference based on structural principles |
| Conditions | In silico / class-level structure-metabolism relationship analysis |
Why This Matters
For drug discovery projects, this structural feature can reduce metabolic liabilities early in lead optimization, saving time and resources compared to analogs that may require additional chemical shielding.
- [1] Surivet, J. P., et al. (2013). Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity. Journal of Medicinal Chemistry, 56(18), 7396-7415. View Source
